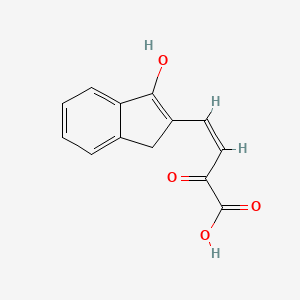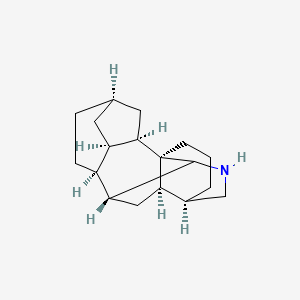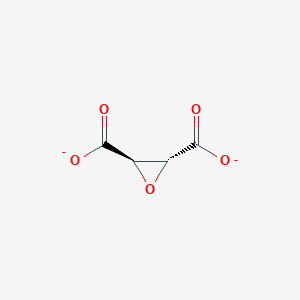
trans-2,3-Epoxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,3-epoxysuccinate(2-) is dicarboxylate anion of trans-2,3-epoxysuccinic acid. It is a dicarboxylic acid dianion, an epoxide and a C4-dicarboxylate. It derives from a succinate(2-). It is a conjugate base of a trans-2,3-epoxysuccinic acid.
Applications De Recherche Scientifique
Biogenic Acid Production
Trans-2,3-epoxysuccinate, along with succinic acid, accumulates in cultures of Paecilomyces varioti Bainier, a finding that highlights its role in biogenic acid production. The accumulation is influenced by the presence of specific metal ions like Cu2+ and Fe3+ (Ling et al., 1978).
Enzymatic Applications
A study on the resolution of esters of trans-epoxysuccinic acid shows the potential of these compounds in enzymatic applications, particularly in creating enantiomerically pure esters through biotransformations (Crout, Gaudet, & Hallinan, 1993).
Proteinase Inhibition
Trans-epoxysuccinate derivatives, particularly those based on the natural inhibitor E-64, are significant in studying the inhibition of cysteine proteases, highlighting the importance of the stereochemistry of the epoxysuccinyl group (Schaschke et al., 1997).
Therapeutic Applications
Ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), which contains a trans-epoxysuccinic acid moiety, is anticipated to be useful as an oral therapeutic agent for muscular dystrophy due to its inhibitory activities against cysteine proteinases involved in myofibrillar protein degradation (Tamai et al., 1987).
Substrate for Fumarase
Trans-2,3-epoxysuccinate is also a substrate for fumarase, a finding that expands our understanding of enzyme specificity and the range of substrates for this enzyme (Albright & Schroepfer, 1971).
Biodegradable Polymer Synthesis
Epoxy-poly(ester amide)s (EPEAs), synthesized using trans-epoxysuccinic acids, represent a new class of functional biodegradable polymers. These materials could have potential applications in drug delivery and surgical devices due to their material properties and chemical transformations (Zavradashvili et al., 2013).
Molecular Oxygen Incorporation
The study of molecular oxygen incorporation into trans-L-epoxysuccinic acid by Aspergillus fumigatus provides insights into the biosynthesis of this compound, highlighting its microbial production and potential applications (Aida & Foster, 1962).
Propriétés
Nom du produit |
trans-2,3-Epoxysuccinate |
|---|---|
Formule moléculaire |
C4H2O5-2 |
Poids moléculaire |
130.06 g/mol |
Nom IUPAC |
(2R,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/t1-,2-/m1/s1 |
Clé InChI |
DCEMCPAKSGRHCN-JCYAYHJZSA-L |
SMILES isomérique |
[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-] |
SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1(C(O1)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)
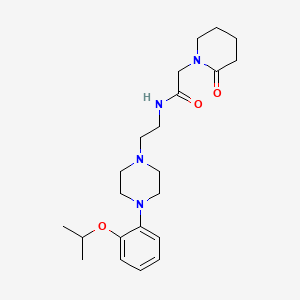
![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
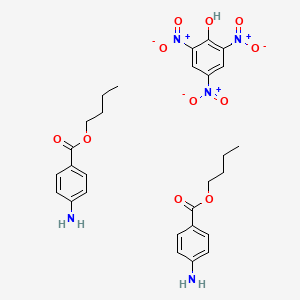
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

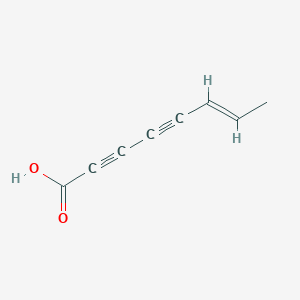
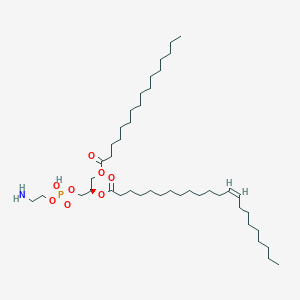
![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)

